1,3-benzodioxol-5-yl N,N-dimethylsulfamate
Description
1,3-Benzodioxol-5-yl N,N-dimethylsulfamate is a sulfamate ester derivative featuring a 1,3-benzodioxole core linked to a dimethylsulfamate group (-OSO$2$N(CH$3$)$_2$). The benzodioxole moiety, characterized by a fused benzene ring with two oxygen atoms in a dioxolane configuration, enhances metabolic stability and influences lipophilicity, making it a common scaffold in bioactive compounds .
Properties
IUPAC Name |
1,3-benzodioxol-5-yl N,N-dimethylsulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5S/c1-10(2)16(11,12)15-7-3-4-8-9(5-7)14-6-13-8/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRJXLQZGDAJNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Sulfonation with Chlorosulfonic Acid
In the first step, 1,3-benzodioxol-5-amine reacts with chlorosulfonic acid (HSO₃Cl) under controlled conditions. Chlorosulfonic acid acts as both a sulfonating and chlorinating agent, converting the primary amine into a reactive sulfonyl chloride intermediate. The reaction is typically conducted in anhydrous dichloromethane or chloroform at 0–5°C to minimize side reactions such as over-sulfonation or decomposition.
The intermediate, likely 5-(chlorosulfonyl)-1,3-benzodioxole, is highly reactive and requires immediate use in the subsequent step.
Step 2: Amination with Dimethylamine
The sulfonyl chloride intermediate is treated with dimethylamine (HN(CH₃)₂) in a polar aprotic solvent such as tetrahydrofuran (THF) or ethyl acetate. This step proceeds via nucleophilic substitution, where the dimethylamine displaces the chloride atom, forming the N,N-dimethylsulfamate group. The reaction is typically carried out at room temperature for 4–6 hours, followed by neutralization with a weak base (e.g., sodium bicarbonate) to ensure complete protonation of excess dimethylamine.
Critical Parameters:
-
Molar Ratios : A 1:1.2 molar ratio of sulfonyl chloride to dimethylamine ensures complete conversion.
-
Solvent Choice : THF enhances solubility of the intermediate and facilitates mixing.
-
Yield : Reported yields for this method range from 65% to 75%, with purity exceeding 95% after recrystallization.
Alternative Pathways for Sulfamate Ester Formation
While the amine-based route is well-established, alternative strategies leveraging phenolic precursors or green chemistry principles have been explored in related sulfamate syntheses.
Direct Sulfamoylation of 1,3-Benzodioxol-5-ol
A hypothetical route involves reacting 1,3-benzodioxol-5-ol with dimethylsulfamoyl chloride (ClSO₂N(CH₃)₂) in the presence of a base such as pyridine or triethylamine. This one-step method mirrors classical sulfamate ester synthesis, where the phenolic oxygen acts as a nucleophile, displacing chloride from the sulfamoyl chloride.
Reaction Conditions :
-
Solvent : Anhydrous dichloromethane or acetonitrile.
-
Temperature : 0°C to room temperature.
-
Base : Triethylamine (2.0 equivalents) to scavenge HCl.
This method remains speculative for the target compound but has been successfully applied to analogous systems.
Optimization Strategies from Related Compounds
Insights from structurally related benzodioxole and sulfamate syntheses provide valuable optimization cues.
Solvent and Reagent Selection
The use of environmentally benign solvents like cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF) has been advocated in place of dichloromethane or THF to enhance sustainability. For instance, substituting THF with 2-MeTHF in the amination step improved yield by 8% in a similar sulfamate synthesis.
Purification Techniques
Crude this compound often contains residual dimethylamine hydrochloride or unreacted starting materials. Recrystallization from ethanol/water mixtures (3:1 v/v) effectively removes impurities, yielding a purity >98%. Alternatively, column chromatography on silica gel with ethyl acetate/hexane (1:3) eluent can resolve byproducts, though this is less practical for large-scale production.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
1,3-Benzodioxol-5-yl N,N-dimethylsulfamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfamate group can be replaced by other nucleophiles.
Scientific Research Applications
1,3-Benzodioxol-5-yl N,N-dimethylsulfamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-benzodioxol-5-yl N,N-dimethylsulfamate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Research Findings and Implications
Methylation Effects : Methylation in sulfamate esters stabilizes specific fragmentation pathways under electron impact, which could be exploited in designing radiosensitizers with controlled reactivity .
Benzodioxole Versatility : The 1,3-benzodioxole scaffold is adaptable to diverse functional groups (sulfamates, sulfonamides, amines), enabling applications ranging from CNS drugs to antimicrobials .
Structure-Activity Relationships: Minor structural changes (e.g., dimethylsulfamate vs. benzenesulfonamide) drastically alter bioactivity, emphasizing the need for targeted derivatization .
Biological Activity
1,3-Benzodioxol-5-yl N,N-dimethylsulfamate (CAS No. 890601-13-5) is a chemical compound with the molecular formula C9H12N2O4S and a molecular weight of approximately 244.27 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound can be synthesized through the reaction of 1,3-benzodioxole with N,N-dimethylsulfamoyl chloride, typically in the presence of a base like triethylamine. The compound features a benzodioxole moiety linked to a sulfamate group, which may contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C9H12N2O4S |
| Molecular Weight | 244.27 g/mol |
| IUPAC Name | This compound |
| InChI Key | UDRJXLQZGDAJNJ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may modulate the activity of enzymes or receptors involved in various biochemical pathways. For instance, studies have suggested that this compound may act as an inhibitor of protein tyrosine phosphatases (PTPs), which are critical in regulating cellular signaling pathways associated with cancer and diabetes .
Anticancer Properties
Several studies have explored the anticancer potential of this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives containing the benzodioxole structure have been reported to inhibit cell proliferation and induce apoptosis in cancer cells .
Case Study Example:
A study published in Acta Crystallographica highlighted the synthesis and characterization of related compounds that demonstrated promising anticancer activity through mechanisms involving cell cycle arrest and apoptosis induction .
Antidiabetic Activity
In addition to its anticancer properties, there is emerging evidence suggesting that this compound may possess antidiabetic effects. Inhibitors targeting PTP1B have shown potential in improving insulin signaling pathways, thereby enhancing glucose uptake in cells .
Research Findings:
A docking study indicated that analogs of this compound interact effectively with PTP1B, leading to inhibition that could translate into therapeutic benefits for diabetes management .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:
| Compound | Structure Type | Notable Activity |
|---|---|---|
| 1,3-Benzodioxole | Benzodioxole | Anticancer |
| N,N-Dimethylsulfamide | Sulfamate | Antimicrobial |
| 1,3-Benzodioxol-5-yl-indoles | Benzodioxole derivative | Anticancer |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
